2-Hydroxy-3-methoxybenzoic acid glucose ester

Description

Historical Context and Discovery

The discovery and characterization of 2-hydroxy-3-methoxybenzoic acid glucose ester emerged from systematic investigations of Gentiana species, particularly Gentiana scabra, where researchers initially identified this compound through bioassay-guided fractionation approaches. The compound was first isolated and structurally elucidated in studies examining Korean medicinal plants used for treating peripheral circulation disorders, where screening for anti-platelet activating factor activity led to its identification. This discovery occurred within the broader context of natural product research focused on identifying bioactive compounds from traditional medicinal plants, particularly those belonging to the Gentianaceae family.

The compound has subsequently been reported in multiple Gentiana species through comprehensive metabolic profiling studies. Advanced analytical techniques, including high-performance liquid chromatography with diode array and electrospray triple quadrupole mass detection, have facilitated the identification and characterization of this compound alongside numerous other phenolic glycosides in Caucasian Gentiana species. The historical development of analytical methods for phenolic glycoside identification has been crucial for understanding the distribution and significance of this compound across different plant species.

Nomenclature and Classification

The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate. This systematic name reflects the stereochemical configuration of the glucose moiety and the substitution pattern of the benzoic acid component. The compound bears the Chemical Abstracts Service registry number 172377-87-6, which serves as its unique chemical identifier.

Alternative nomenclature includes "this compound" and "1-O-(2-hydroxy-3-methoxybenzoyl)-beta-d-glucose". The compound has also been referenced in scientific literature as "methyl 2-hydroxy-3-(1-beta-D-glucopyranosyl)oxybenzoate". From a taxonomical classification perspective, the compound belongs to the category of organic oxygen compounds, specifically classified under organooxygen compounds, carbohydrates and carbohydrate conjugates, monosaccharides, and hexoses.

The following table summarizes key nomenclature and identification data:

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 172377-87-6 |

| International Union of Pure and Applied Chemistry Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate |

| Molecular Formula | C14H18O9 |

| Molecular Weight | 330.29 g/mol |

| Exact Mass | 330.09508215 g/mol |

Structural Characteristics and Relationship to Other Phenolic Glycosides

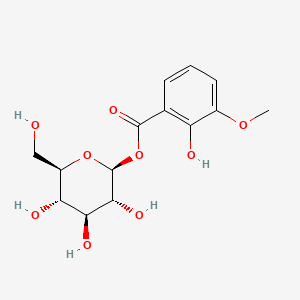

The molecular structure of this compound consists of a beta-D-glucose moiety linked through an ester bond to 2-hydroxy-3-methoxybenzoic acid. The compound exhibits a topological polar surface area of 146.00 Ångströms squared and a calculated logarithmic partition coefficient (XlogP) of -0.20, indicating its hydrophilic nature. The stereochemical configuration of the glucose unit follows the beta-anomeric form with specific stereochemistry at each carbon center as indicated by the systematic name.

The structural relationship to other phenolic glycosides is evident through comparison with related compounds such as 4-(beta-D-glucopyranosyloxy)-3-methoxybenzoic acid, which differs in the substitution pattern on the aromatic ring. Both compounds share the glucose ester linkage but differ in the positioning of hydroxyl and methoxy substituents on the benzoic acid moiety. This structural similarity places both compounds within the broader family of hydroxymethoxybenzoic acid glycosides.

The compound's structure can be represented by the canonical Simplified Molecular Input Line Entry System notation: COC1=CC=CC(=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O, while the isomeric Simplified Molecular Input Line Entry System includes stereochemical information: COC1=CC=CC(=C1O)C(=O)O[C@H]2C@@HO.

The following table presents comparative structural data for related phenolic glycosides:

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|

| This compound | C14H18O9 | 330.29 g/mol | 2-OH, 3-OCH3 |

| 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | C14H18O9 | 330.29 g/mol | 3-OCH3, 4-O-glucose |

Significance in Plant Biochemistry

The biochemical significance of this compound extends beyond its structural characteristics to encompass its role in plant secondary metabolism and defense mechanisms. Glycosylation represents the final step in the biosynthesis of many secondary metabolites, and this compound exemplifies the importance of glycosyltransferase-mediated modifications in plant biochemistry. The glucose moiety serves multiple functions, including enhancing water solubility, facilitating cellular transport, and potentially serving as a storage form of the bioactive aglycone.

Within the context of plant defense, phenolic glycosides like this compound contribute to the complex array of compounds that plants utilize for protection against pathogens and herbivores. The compound's presence in Gentiana species, which are known for their bitter properties and traditional medicinal uses, suggests its potential role in plant chemical ecology. The glycosylation of the phenolic acid may serve to modulate the compound's bioactivity, potentially reducing toxicity to the plant while maintaining defensive properties.

The compound's distribution across multiple Gentiana species indicates its evolutionary significance within this genus. Comprehensive metabolic profiling studies have revealed that Caucasian gentians contain diverse arrays of phenolic compounds, including this glucose ester, contributing to their antioxidant and potential therapeutic properties. The presence of this compound alongside other phenolic glycosides, iridoid glycosides, and flavonoid derivatives suggests coordinated biosynthetic pathways that contribute to the chemical diversity characteristic of the Gentianaceae family.

Research has demonstrated that phenolic glycosides generally function as storage or reserve pools of precursors to more bioactive compounds. The glucose moiety may be hydrolyzed under specific physiological conditions, releasing the free phenolic acid and potentially enhancing biological activity. This mechanism represents an important aspect of plant biochemical strategy, allowing for controlled release of bioactive compounds in response to environmental stimuli or stress conditions.

The enzymatic machinery responsible for the biosynthesis of this compound involves uridine diphosphate-dependent glycosyltransferases belonging to the glycosyltransferase family 1. These enzymes demonstrate high specificity for their sugar donors while exhibiting broader substrate acceptance for aglycone acceptors, enabling the diversification of glycosylated natural products. Understanding the biosynthetic pathway of this compound contributes to broader knowledge of plant secondary metabolism and the evolutionary development of chemical diversity in plant systems.

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-7-4-2-3-6(9(7)16)13(20)23-14-12(19)11(18)10(17)8(5-15)22-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQPDLWSZUWOPL-CGUBKOMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification via Carbodiimide Coupling

A widely used method for glucose ester synthesis employs dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts:

-

Activation : 2-Hydroxy-3-methoxybenzoic acid (1 equiv) is dissolved in anhydrous DMSO with DCC (1.2 equiv) and DMAP (0.1 equiv) at 0°C for 1 hour.

-

Glycosylation : D-glucose (1 equiv) is added, and the reaction is stirred at 25°C for 24 hours under nitrogen.

-

Workup : The mixture is filtered to remove dicyclohexylurea, and the product is precipitated using ice-cold diethyl ether.

Reaction Conditions Table

| Component | Quantity | Role |

|---|---|---|

| 2-Hydroxy-3-methoxybenzoic acid | 1.0 mmol | Substrate |

| D-glucose | 1.0 mmol | Glycosyl donor |

| DCC | 1.2 mmol | Coupling agent |

| DMAP | 0.1 mmol | Catalyst |

| DMSO | 10 mL | Solvent |

Enzymatic Synthesis Using Lipases

Immobilized lipases (e.g., Candida antarctica Lipase B) enable regioselective esterification under mild conditions:

-

Substrate preparation : 2-Hydroxy-3-methoxybenzoic acid and glucose are dissolved in tert-butanol.

-

Reaction : Lipase (10% w/w) is added, and the mixture is agitated at 40°C for 48 hours.

-

Yield optimization : Water activity (aₛ) maintained at 0.33 enhances conversion rates to ~65%.

| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|

| 1 | 3.0277 | 0.3028 |

| 5 | 15.1383 | 1.5138 |

| 10 | 30.2767 | 3.0277 |

In Vivo Formulation Considerations

For animal studies, the compound is formulated in saline containing 10% DMSO and 5% Tween-80 to enhance bioavailability. Dose preparation involves:

-

Dissolving the ester in DMSO (10% final concentration).

-

Diluting with saline containing Tween-80 to achieve working concentrations.

Analytical Characterization and Validation

Hydrophilic Interaction Liquid Chromatography (HILIC-FLD)

HILIC-FLD with 2-aminobenzamide (2AB) labeling is employed for glycan profiling:

-

Labeling protocol : Released glycans are tagged with 2AB in ACN/DMSO/acetic acid (70:14:7.3 v/v) at 65°C for 2 hours.

-

Chromatography : A TSKgel Amide-80 column resolves isomers, with fluorescence detection (λₑₓ = 330 nm, λₑₘ = 420 nm).

Key Findings

Mass Spectrometric Analysis

MALDI-TOF-MS and ESI-MS/MS provide molecular weight and fragmentation data:

-

MALDI-TOF-MS : [M+Na]⁺ ion observed at m/z 353.29, consistent with C₁₄H₁₈O₉Na.

-

ESI-MS/MS : Characteristic fragments at m/z 137 (deprotonated benzoic acid) and m/z 163 (glucose-H₂O).

Fragmentation Pattern Table

| Ion Type | m/z Observed | Assignment |

|---|---|---|

| [M-H]⁻ | 329.28 | Molecular ion |

| MS² fragment | 137.02 | 2-Hydroxy-3-methoxybenzoate |

| MS² fragment | 163.06 | Glucose-H₂O |

Challenges and Optimization Strategies

Solubility Limitations

The compound’s hydrophobicity necessitates solvent optimization:

Scientific Research Applications

2-Hydroxy-3-methoxybenzoic acid glucose ester has several applications in scientific research:

Biology: The compound’s effects on platelet aggregation and its potential as a therapeutic agent are of interest.

Chemistry: Its unique structure makes it a candidate for studying esterification and glycosylation reactions.

Mechanism of Action

The compound exerts its effects by antagonizing platelet activating factor (PAF). PAF is involved in various inflammatory responses and pathological conditions such as shock, airway hyperreactivity, and thrombosis . By inhibiting PAF, 2-hydroxy-3-methoxybenzoic acid glucose ester can prevent PAF-induced aggregation of platelets and other inflammatory reactions .

Comparison with Similar Compounds

2-Hydroxy-3-methoxybenzoic Acid (Non-Glycosylated Form)

- Structure : Lacks the glucose ester moiety.

- Molecular Weight : 168.14 g/mol (C₈H₈O₄).

- Activity : Inhibits mast cell degranulation by modulating the FcεRI signaling pathway , reducing histamine release and allergic inflammation in mice .

- Key Difference: The glucose ester enhances PAF antagonism but may reduce direct mast cell inhibition compared to the non-glycosylated form .

3-Methoxybenzoic Acid Derivatives

- Example : 4-Hydroxy-3-methoxybenzoic acid methyl ester (a curcumin derivative).

- Activity : Targets the Akt/NF-κB pathway for anti-cancer effects (e.g., prostate cancer) .

- Key Difference : Unlike 2-hydroxy-3-methoxybenzoic acid glucose ester, this derivative lacks glycosylation and exhibits cytotoxic rather than anti-inflammatory or PAF-antagonistic effects .

Other Glycosides

- Bellidifolin (CAS 2798-25-6) and Arjunglucoside II (CAS 62369-72-6): Structure: Contain glucose or other sugar moieties but differ in their aglycone cores.

Comparison with Functionally Similar Compounds

PAF Antagonists

- Example : Synthetic PAF inhibitors (e.g., WEB 2086 ).

- Activity : Block PAF receptors to prevent thrombosis and inflammation.

Mast Cell Inhibitors

- Example: SG-HQ2 (a flavonoid derivative).

- Activity : Suppresses histamine release and pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

- Key Difference : The glucose ester’s mast cell effects are indirect (via PAF antagonism), whereas SG-HQ2 directly targets intracellular signaling pathways .

Data Table: Comparative Analysis

Research Findings and Implications

- Structural-Activity Relationship: Glycosylation enhances solubility and stability (storage at -20°C) but may reduce membrane permeability compared to non-glycosylated analogs .

- Toxicity Profile : While gentianine (a related compound) has an LD₅₀ of 400 mg/kg in mice, the glucose ester’s safety remains understudied, necessitating further pharmacokinetic research .

Biological Activity

2-Hydroxy-3-methoxybenzoic acid glucose ester, also known as o-vanillic acid glucose ester, is a phenolic compound primarily isolated from Gentiana scabra . This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly its effects on inflammation, allergic reactions, and potential protective roles against various physiological stresses.

The compound has the following chemical characteristics:

- Chemical Formula : C₁₁H₁₄O₅

- Molecular Weight : 226.23 g/mol

- CAS Number : 172377-87-6

1. Antagonistic Activity Against Platelet Activating Factor (PAF)

One of the most significant biological activities of this compound is its potent antagonistic effect against platelet activating factor (PAF). In experimental studies, it has been shown to prevent PAF-induced mortality in mice at a dosage of 300 micrograms per mouse . This effect is crucial as PAF is implicated in various pathological conditions including anaphylaxis and inflammation.

2. Modulation of Mast Cell-Mediated Allergic Reactions

Research has demonstrated that this compound can attenuate mast cell-mediated allergic reactions. Specifically, it inhibits degranulation of RBL-2H3 mast cells induced by DNP-HSA (dinitrophenylated human serum albumin), which is a model for studying allergic responses. The mechanism involves modulation of the FcεRI signaling pathway, leading to reduced intracellular calcium levels and downregulation of pro-inflammatory cytokines such as TNF-α and IL-4 .

3. Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory properties by affecting various signaling pathways. It suppresses the phosphorylation of key proteins involved in inflammation, such as Lyn, Syk, and Akt, thereby inhibiting the nuclear translocation of NF-κB, a critical transcription factor in inflammatory responses .

Research Findings and Case Studies

The biological activities of this compound can be attributed to its ability to interact with multiple cellular pathways:

- PAF Receptor Inhibition : Directly antagonizes PAF receptors, preventing downstream inflammatory signaling.

- Calcium Signaling Modulation : Alters intracellular calcium levels which are pivotal for mast cell activation.

- Cytokine Regulation : Downregulates pro-inflammatory cytokines through inhibition of NF-κB signaling.

Q & A

What are the primary natural sources and extraction methods for 2-Hydroxy-3-methoxybenzoic acid glucose ester?

Answer:

This compound is primarily isolated from Gentiana species, such as Gentiana scabra and Gentiana macrophylla. Extraction typically involves polar solvents (e.g., ethanol or methanol) under reflux, followed by chromatographic purification (e.g., silica gel or HPLC). Structural confirmation is achieved via NMR (¹H/¹³C) and mass spectrometry (MS) .

What analytical techniques are recommended for identifying and quantifying this compound in plant matrices?

Answer:

- HPLC-UV/Vis : Use a C18 column with mobile phases like acetonitrile-water (acidified with 0.1% formic acid) for separation; detection at 254–280 nm.

- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode for enhanced sensitivity.

- Validation : Include parameters like linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (85–115%) to ensure reproducibility .

How does this compound exert its antagonistic effects on platelet-activating factor (PAF), and what experimental models validate this activity?

Answer:

Mechanism : The compound competitively inhibits PAF binding to its receptor, reducing pro-inflammatory and thrombotic responses.

Experimental Models :

- In vivo : Intraperitoneal PAF administration in mice (e.g., 300 µg/mouse), with pre-treatment of the compound (300 µg/mouse) showing 100% survival vs. controls .

- In vitro : Radioligand binding assays using isolated platelet membranes to measure IC₅₀ values.

| Model | Dose/Concentration | Outcome | Reference |

|---|---|---|---|

| Mouse PAF lethality | 300 µg/mouse | 100% survival | |

| Receptor binding | IC₅₀ ~10 µM | Competitive inhibition |

What are the pharmacokinetic profiles of this compound in mammalian models, and how does its bioavailability compare to related glycosidic esters?

Answer:

Pharmacokinetics (Rats) :

- Bioavailability : ~15–20% after oral administration due to hydrolysis in the gastrointestinal tract.

- Key Parameters :

- Tₘₐₓ: 1.5–2 h

- Cₘₐₓ: 1.2 µg/mL

- Half-life: 3–4 h

Comparison with Gentiopicroside :

Gentiopicroside (a related iridoid glycoside) exhibits higher bioavailability (~30%) and longer half-life (5–6 h), attributed to differences in glycosidic bond stability .

How can researchers address discrepancies in reported effective doses of this compound across different in vivo studies?

Answer:

Discrepancies may arise from:

- Model variations : Mouse strain differences (e.g., BALB/c vs. C57BL/6) and PAF administration routes (IV vs. IP).

- Compound purity : Ensure ≥95% purity via HPLC-UV.

- Analytical validation : Standardize dose-response curves and statistical methods (e.g., ANOVA with post-hoc tests).

Recommendation : Replicate studies using harmonized protocols and report detailed methodologies (e.g., PAF source, solvent controls) .

What structural features of this compound contribute to its bioactivity?

Answer:

- Glucose moiety : Enhances solubility and receptor interaction via hydrogen bonding.

- Methoxy group (C3) : Increases lipophilicity, aiding membrane permeability.

- Hydroxy group (C2) : Critical for PAF receptor antagonism; methylation at this position abolishes activity .

What in vitro assays are suitable for screening the PAF antagonistic activity of derivatives of this compound?

Answer:

- PAF Receptor Binding Assay : Use ³H-PAF and platelet membrane preparations to measure displacement.

- Platelet Aggregation Test : Monitor inhibition of PAF-induced aggregation in human PRP (platelet-rich plasma) using light transmission aggregometry.

- Dose-Response Analysis : Calculate IC₅₀ values with nonlinear regression models (e.g., GraphPad Prism) .

How does the compound’s stability vary under different storage conditions, and what precautions are needed for long-term studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.